Cas no 2137982-09-1 (3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine)

3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine is a heterocyclic compound featuring a brominated thiophene and a chloromethyl-substituted pyridine moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromo and chloromethyl groups provide reactive sites for further functionalization, enabling cross-coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined reactivity profile and stability under controlled conditions enhance its utility in precision chemical synthesis. The compound is typically handled under inert conditions due to the sensitivity of the chloromethyl group. Its purity and structural specificity make it valuable for research and industrial applications requiring tailored molecular architectures.
3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine structure
2137982-09-1 structure
Product name:3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine
CAS No:2137982-09-1
MF:C11H9BrClNS
MW:302.617859601974
CID:6429092
PubChem ID:165454342

3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-715965
    • 3-(4-bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine
    • 2137982-09-1
    • 3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine
    • Inchi: 1S/C11H9BrClNS/c1-7-10(12)3-11(15-7)9-2-8(4-13)5-14-6-9/h2-3,5-6H,4H2,1H3
    • InChI Key: AJOJNNFNMPJGBD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2C=NC=C(CCl)C=2)SC=1C

Computed Properties

  • Exact Mass: 300.93276g/mol
  • Monoisotopic Mass: 300.93276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų
  • XLogP3: 3.7

3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715965-1.0g
3-(4-bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine
2137982-09-1
1g
$0.0 2023-06-06

3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine Related Literature

Additional information on 3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine

Comprehensive Overview of 3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine (CAS No. 2137982-09-1)

3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine (CAS No. 2137982-09-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a pyridine core with a bromothiophene moiety, making it a versatile intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for novel heterocyclic scaffolds in medicinal chemistry.

The molecular structure of 3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine features a chloromethyl group at the 5-position of the pyridine ring, which offers excellent reactivity for further functionalization. This characteristic aligns with current trends in click chemistry and fragment-based drug design, where modular building blocks are highly valued. The 4-bromo-5-methylthiophene segment further enhances its utility in Suzuki-Miyaura cross-coupling reactions, a topic frequently searched in organic synthesis forums.

In recent years, the compound’s potential role in addressing antibiotic resistance has been explored, as thiophene-pyridine hybrids show promising antimicrobial properties. This connection to global health challenges makes CAS No. 2137982-09-1 a subject of interest in AI-driven drug discovery platforms, where researchers often query "heterocyclic compounds for infectious diseases." Its lipophilic nature also makes it relevant to discussions about blood-brain barrier permeability, a hot topic in neurology research.

From a synthetic chemistry perspective, the chloromethyl group in 3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine allows for nucleophilic substitutions, enabling the creation of diverse derivatives. This flexibility is crucial for high-throughput screening campaigns, a method frequently mentioned in preclinical development searches. The compound’s bromothiophene unit also supports palladium-catalyzed reactions, aligning with industry efforts to optimize green chemistry protocols.

Environmental considerations are another reason for the compound’s relevance. As regulatory agencies emphasize sustainable chemical processes, researchers are investigating how CAS No. 2137982-09-1 can be incorporated into atom-economical synthetic routes. Its stability under mild conditions makes it suitable for flow chemistry applications, a trending topic in process optimization circles.

In material science, the thiophene-pyridine backbone of this compound has potential applications in organic electronics, particularly in conductive polymers. This connection to renewable energy technologies adds to its interdisciplinary appeal. Searches for "small molecules for OLEDs" often lead to discussions about similar structures, highlighting its broader scientific impact.

Quality control of 3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine is critical, with analytical methods like HPLC and LC-MS being essential for purity verification. These techniques are frequently searched alongside the compound’s CAS number, reflecting industry standards for fine chemical characterization. Proper storage conditions—away from moisture and light—are also commonly queried, underscoring practical handling considerations.

In summary, 3-(4-Bromo-5-methylthiophen-2-yl)-5-(chloromethyl)pyridine (CAS No. 2137982-09-1) represents a multifaceted tool for modern chemistry. Its dual functionality, combined with relevance to drug discovery, materials science, and sustainable synthesis, ensures its continued importance in research and industrial applications.

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